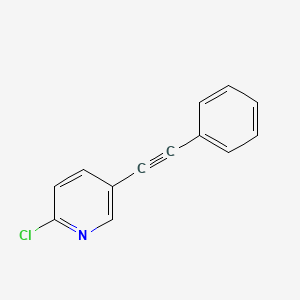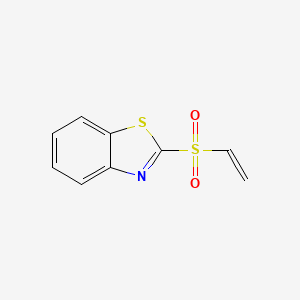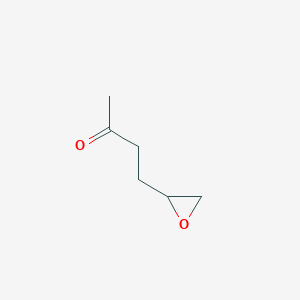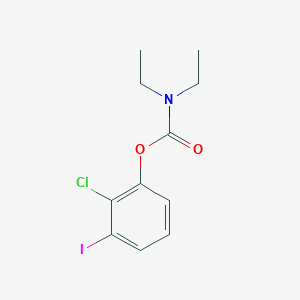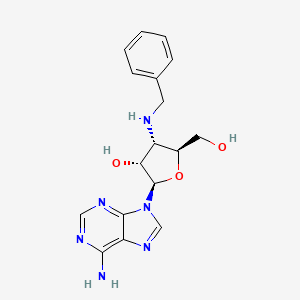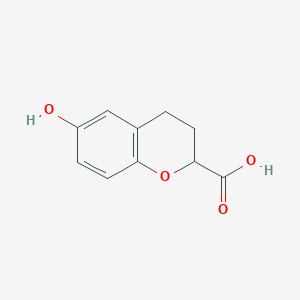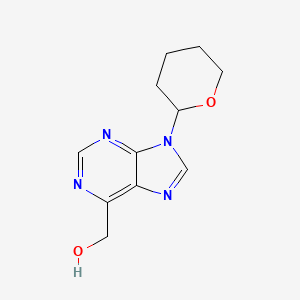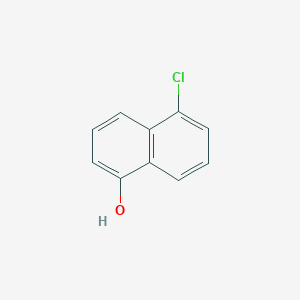
5-Chloronaphthalen-1-ol
Vue d'ensemble
Description
5-Chloronaphthalen-1-ol is a chemical compound with the CAS Number: 20816-76-6 . It has a molecular weight of 178.62 and its IUPAC name is 5-chloro-1-naphthol . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of 5-Chloronaphthalen-1-ol can be represented by the linear formula C10H7ClO . The InChI code for this compound is 1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H .Physical And Chemical Properties Analysis
5-Chloronaphthalen-1-ol is a yellow to brown solid . Its molecular weight is 178.62 , and its linear formula is C10H7ClO .Applications De Recherche Scientifique
Photophysical and Photochemical Properties for PDT Applications
Research into novel phthalocyanines substituted with chloro and dichlorophenoxy groups, similar in structural relevance to 5-Chloronaphthalen-1-ol, shows significant potential for applications in photodynamic therapy (PDT). The study of metal-free and zinc(II) and lead(II) phthalocyanine derivatives indicated excellent solubility and non-aggregation in common solvents, with photophysical and photochemical properties suggesting their utility in PDT. The investigation highlights the impact of substituent groups and central metal ions on these properties, suggesting that similar compounds like 5-Chloronaphthalen-1-ol could have applications in medical treatments requiring photosensitizers (Demirbaş et al., 2017).
Electrochemical Applications
The electrochemical behavior of poly(1,5-diaminonaphthalene), a compound related by the naphthalene moiety to 5-Chloronaphthalen-1-ol, was explored for the simultaneous determination of hydroquinone, catechol, and resorcinol. This study revealed that the modified electrode displayed superior performance, highlighting the potential of naphthalene-derived polymers in analytical chemistry for detecting phenolic compounds in environmental samples. The findings suggest that derivatives like 5-Chloronaphthalen-1-ol could find utility in electrochemical sensors and analytical devices (Hassan et al., 2018).
Propriétés
IUPAC Name |
5-chloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZJPYHEVWLBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491405 | |
| Record name | 5-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalen-1-ol | |
CAS RN |
20816-76-6 | |
| Record name | 5-Chloronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



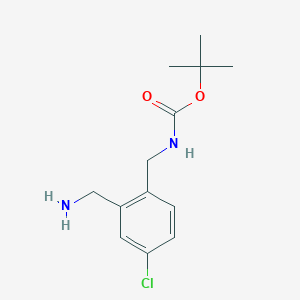
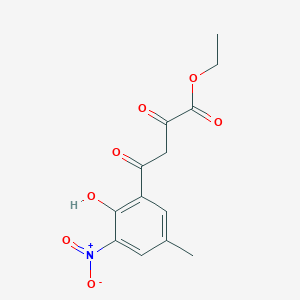
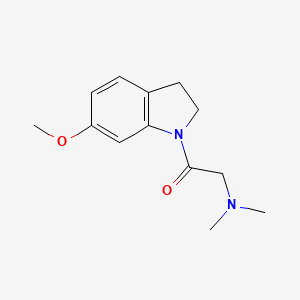
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
